1-(3-Nitrophenyl)cyclobutan-1-amine
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Overview
Description
1-(3-Nitrophenyl)cyclobutan-1-amine is an organic compound with the molecular formula C10H12N2O2 It features a cyclobutane ring substituted with a 3-nitrophenyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Nitrophenyl)cyclobutan-1-amine typically involves organic synthesis reactions. One common method includes the reaction of 3-nitrobenzylamine with cyclobutanone under specific conditions to form the desired product . The reaction conditions often involve the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the cyclobutane ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Nitrophenyl)cyclobutan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted cyclobutanamines.
Scientific Research Applications
1-(3-Nitrophenyl)cyclobutan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Nitrophenyl)cyclobutan-1-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(4-Nitrophenyl)cyclobutan-1-amine: Similar structure but with the nitro group in the para position.
1-(3-Nitrophenyl)cyclopropan-1-amine: Similar structure but with a cyclopropane ring instead of a cyclobutane ring.
1-(3-Nitrophenyl)cyclohexan-1-amine: Similar structure but with a cyclohexane ring instead of a cyclobutane ring.
Uniqueness
1-(3-Nitrophenyl)cyclobutan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C10H12N2O2 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
1-(3-nitrophenyl)cyclobutan-1-amine |
InChI |
InChI=1S/C10H12N2O2/c11-10(5-2-6-10)8-3-1-4-9(7-8)12(13)14/h1,3-4,7H,2,5-6,11H2 |
InChI Key |
AHUPVYQFZZQKLN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=CC(=CC=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
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